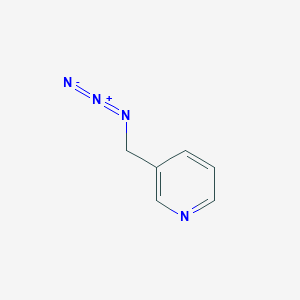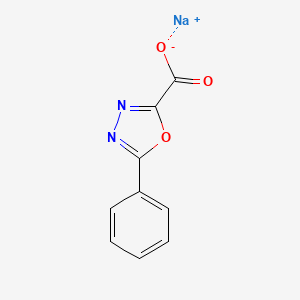![molecular formula C10H22N2O2 B1520707 Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate CAS No. 1178843-64-5](/img/structure/B1520707.png)
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Vue d'ensemble
Description
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a chemical compound with the CAS number 1178843-64-5 . It is a liquid at room temperature . It is used in the pharmaceutical industry for testing .
Molecular Structure Analysis
The molecular weight of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is 202.3 . The InChI code for this compound is 1S/C10H22N2O2/c1-10(2,3)14-9(13)8-11-6-7-12(4)5/h11H,6-8H2,1-5H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a liquid at room temperature . It has a molecular weight of 202.3 .Applications De Recherche Scientifique
Drug Delivery Systems
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate shows potential as a building block for creating polymersomes . These are vesicles that can carry drugs to specific parts of the body. Due to their stability and ability to respond to pH and temperature changes, they are ideal for targeted drug delivery .
Gene Therapy
The compound’s ability to form polymersomes also makes it suitable for gene therapy applications. These polymersomes can protect genetic material during delivery to cells, ensuring that therapeutic genes reach their target without degradation .
Theranostics
In the field of theranostics, which combines therapy and diagnostics, polymersomes made from this compound can be used to deliver drugs while simultaneously monitoring treatment effects through diagnostic imaging .
Artificial Organelles
Researchers are exploring the use of polymersomes as artificial organelles within cells. These structures could potentially perform specific biochemical functions, supplementing or replacing damaged cellular components .
Nanoreactors
Polymersomes can act as nanoreactors, providing a controlled environment for chemical reactions at the nanoscale. This application is particularly useful in synthesizing complex organic compounds or nanoparticles .
Material Science
The compound is used in the synthesis of new materials with specific properties, such as stimuli-responsive polymers. These materials have applications in creating smart coatings and surfaces that change in response to environmental triggers .
Chemical Synthesis
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is involved in the synthesis of biologically active derivatives. These derivatives have potential uses in pharmaceuticals and as intermediates in organic synthesis .
Industrial Production Optimization
The compound has been studied for optimizing synthetic methods, making it more suitable for industrial production. This includes improving the efficiency and scalability of producing pharmaceutical intermediates .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-[2-(dimethylamino)ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)8-11-6-7-12(4)5/h11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDAHRHFTMTASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)
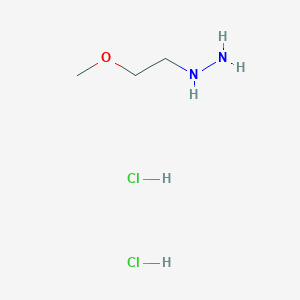

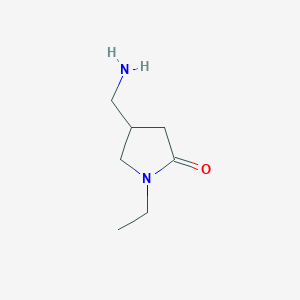

![5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520637.png)
![Tert-butyl 4-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]piperidine-1-carboxylate](/img/structure/B1520638.png)

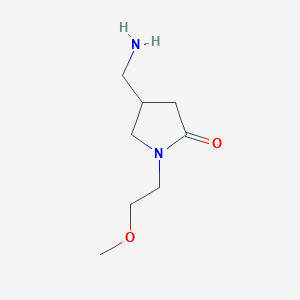
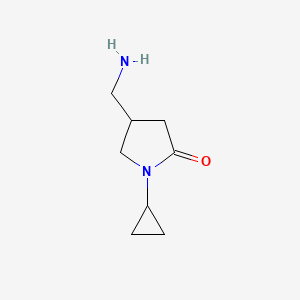
![[(Cyclopropylmethyl)sulfinyl]acetic acid](/img/structure/B1520644.png)

